Einecs 300-611-5

Description

Historical Context and Genesis in Organic Chemistry

Information regarding the specific historical context or genesis of (2,3-Dichlorophenyl)oxophenylacetic Acid within the broader landscape of organic chemistry is not extensively detailed in readily accessible scientific literature. As a specialty chemical, its introduction into research likely originated from targeted synthetic efforts rather than broad historical developments in the field.

Academic Significance and Research Scope of (2,3-Dichlorophenyl)oxophenylacetic Acid

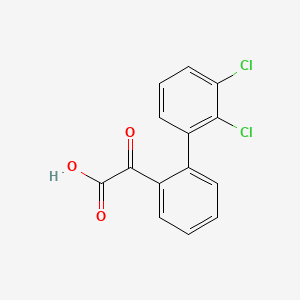

(2,3-Dichlorophenyl)oxophenylacetic Acid is recognized as a specialty chemical, suggesting its application in niche research areas or as a synthetic intermediate. parchem.com The compound's complex structure, characterized by a dichlorinated biphenyl (B1667301) system coupled with an oxoacetic acid functionality, points towards potential utility in fields demanding specific molecular architectures. However, detailed academic research findings directly pertaining to this specific compound are not widely published in the public domain. Consequently, its precise academic significance and research scope remain largely defined by its role as a specialized chemical entity.

Foundational Research Trajectories and Current Status

The available scientific literature does not outline a clear historical trajectory or extensive foundational research specifically for (2,3-Dichlorophenyl)oxophenylacetic Acid. Its current status appears to be that of a specialized compound, likely synthesized for particular research objectives or as a building block in complex organic synthesis. The absence of widespread, long-term research programs focused on this molecule in public databases suggests its utilization may be confined to more focused or proprietary research endeavors.

Chemical Identity and Properties

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,3-dichlorophenyl)phenyl]-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-7-3-6-9(12(11)16)8-4-1-2-5-10(8)13(17)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOTZRZHTNHQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80916938 | |

| Record name | (2',3'-Dichloro[1,1'-biphenyl]-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93942-57-5 | |

| Record name | (2,3-Dichlorophenyl)oxophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093942575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2',3'-Dichloro[1,1'-biphenyl]-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80916938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dichlorophenyl)oxophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dichlorophenyl Oxophenylacetic Acid

Classical and Contemporary Synthetic Routes

The synthesis of (2,3-Dichlorophenyl)oxophenylacetic acid can be approached through several synthetic routes, primarily involving the acylation of 1,2-dichlorobenzene (B45396).

A common and classical approach to synthesizing aryl oxoacetic acids is through the Friedel-Crafts acylation of an aromatic substrate. In the case of (2,3-Dichlorophenyl)oxophenylacetic acid, this would involve the reaction of 1,2-dichlorobenzene with an appropriate acylating agent, such as oxalyl chloride or its derivatives, in the presence of a Lewis acid catalyst.

A plausible multi-step synthetic protocol can be outlined as follows:

Acylation: 1,2-dichlorobenzene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the oxoacetyl group onto the dichlorophenyl ring. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low temperatures to control the reactivity and minimize side reactions.

Hydrolysis: The resulting acid chloride intermediate is then hydrolyzed, usually by treatment with water, to yield the final product, (2,3-Dichlorophenyl)oxophenylacetic acid.

Yield optimization in such a synthesis would involve a systematic study of various reaction parameters. The table below illustrates key parameters and their potential impact on the reaction yield.

Table 1: Parameters for Yield Optimization in the Synthesis of (2,3-Dichlorophenyl)oxophenylacetic Acid

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Loading | The amount of Lewis acid catalyst can significantly influence the reaction rate and yield. Excess catalyst can lead to side reactions and purification challenges. | Varying the molar ratio of the Lewis acid catalyst to the reactants to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts. |

| Reaction Temperature | Temperature affects the rate of reaction and the formation of isomers. Higher temperatures can lead to faster reactions but may also promote the formation of undesired byproducts. | Conducting the reaction at various temperatures to determine the optimal balance between reaction rate and selectivity. |

| Reaction Time | The duration of the reaction is crucial to ensure complete conversion of the starting materials. Insufficient time may result in low yields, while prolonged reaction times could lead to product degradation. | Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to identify the point of maximum product formation. |

| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, as well as the overall reaction rate. | Screening a range of inert solvents to identify one that provides good solubility for the reactants and facilitates the reaction. |

The Friedel-Crafts acylation reaction mechanism involves several steps, and identifying the rate-determining step is crucial for understanding and optimizing the reaction kinetics. The generally accepted mechanism proceeds through the following stages:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., oxalyl chloride) to form a highly electrophilic acylium ion. This step is typically fast.

Electrophilic Attack: The aromatic ring (1,2-dichlorobenzene) acts as a nucleophile and attacks the acylium ion. This step involves the formation of a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation. The formation of this intermediate is often the slow, rate-determining step of the reaction, as it involves the temporary disruption of the aromaticity of the benzene (B151609) ring.

Deprotonation: A weak base, such as the counter-ion of the Lewis acid, removes a proton from the sigma complex to restore the aromaticity of the ring, leading to the formation of the acylated product. This step is generally fast.

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of (2,3-Dichlorophenyl)oxophenylacetic acid is essential for developing more sustainable and environmentally friendly processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

In the classical Friedel-Crafts acylation, the use of a stoichiometric amount of Lewis acid catalyst, which is often consumed during the workup, leads to a lower atom economy. Sustainable synthesis approaches aim to improve this by:

Using Catalytic Amounts of Lewis Acids: Employing catalytic rather than stoichiometric quantities of the Lewis acid would significantly improve the atom economy.

Developing Alternative Catalytic Systems: Exploring solid acid catalysts or other recyclable catalysts can enhance the sustainability of the process.

The table below provides a hypothetical comparison of the atom economy for a stoichiometric versus a catalytic approach.

Table 2: Hypothetical Atom Economy Comparison

| Synthetic Approach | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Stoichiometric Friedel-Crafts | 1,2-Dichlorobenzene + Oxalyl Chloride + AlCl₃ | (2,3-Dichlorophenyl)oxophenylacetic acid | AlCl₃·H₂O, HCl | < 50% (estimated) |

| Catalytic Friedel-Crafts | 1,2-Dichlorobenzene + Oxalyl Chloride | (2,3-Dichlorophenyl)oxophenylacetic acid | HCl | > 80% (estimated) |

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green solvent selection focuses on using less hazardous and more benign alternatives.

Table 3: Solvent Selection Considerations

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Halogenated Solvents | Dichloromethane, Carbon Disulfide | Good solubility for reactants | Toxic, environmentally persistent |

| Greener Alternative Solvents | Ionic Liquids, Supercritical Fluids (e.g., CO₂) | Low toxicity, potential for recycling | May require specialized equipment, higher initial cost |

Waste minimization strategies in the production of (2,3-Dichlorophenyl)oxophenylacetic acid would involve:

Catalyst Recycling: Implementing procedures to recover and reuse the catalyst.

Solvent Recovery: Using distillation or other techniques to recover and purify the solvent for reuse.

Process Intensification: Employing continuous flow reactors, which can offer better control over reaction conditions and reduce waste generation compared to batch processes.

Catalytic Approaches and Mechanistic Investigations in Synthesis

The development of efficient catalytic systems is a key area of research for improving the synthesis of (2,3-Dichlorophenyl)oxophenylacetic acid.

The primary catalytic approach for this synthesis is the Friedel-Crafts acylation. The mechanism, as described in section 2.1.2, involves the generation of an acylium ion by a Lewis acid catalyst. A variety of Lewis acids can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, and environmental impact.

Table 4: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Activity | Handling | Environmental Concerns |

| Aluminum Chloride (AlCl₃) | High | Moisture sensitive, corrosive | Generates significant acidic waste |

| Ferric Chloride (FeCl₃) | Moderate | Less moisture sensitive than AlCl₃ | Less hazardous than AlCl₃, but still a source of metal waste |

| Zinc Chloride (ZnCl₂) | Mild | Relatively stable | Lower toxicity compared to AlCl₃ and FeCl₃ |

| Solid Acid Catalysts (e.g., Zeolites) | Variable | Easy to handle and separate, recyclable | Generally considered more environmentally friendly |

Mechanistic investigations into these catalytic systems would focus on understanding the nature of the active catalytic species and the reaction intermediates. Techniques such as in-situ spectroscopy (e.g., FTIR, NMR) can be used to monitor the reaction in real-time and identify key intermediates like the acylium ion and the sigma complex. Such studies are crucial for the rational design of more efficient and selective catalysts for the synthesis of (2,3-Dichlorophenyl)oxophenylacetic acid.

Homogeneous and Heterogeneous Catalysis for Formation

Catalysis plays a crucial role in the efficient and selective synthesis of α-keto acids. Both homogeneous and heterogeneous catalysts can be employed depending on the chosen synthetic route.

Homogeneous Catalysis:

In the context of Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride (AlCl₃) are often used stoichiometrically, but catalytic versions are highly sought after. organic-chemistry.org For pathways involving carbonylation reactions of aryl halides, homogeneous palladium complexes are the catalysts of choice. researchgate.netacs.orgacs.orgchimia.ch These catalysts, often featuring phosphine (B1218219) ligands, are highly effective in promoting the insertion of carbon monoxide. For the oxidation of precursor molecules, soluble metal salts, such as those of cobalt, manganese, and iron, can act as homogeneous catalysts, often operating through radical pathways. wikipedia.orgmdpi.com

Heterogeneous Catalysis:

For oxidation reactions, heterogeneous catalysts offer advantages in terms of catalyst recovery and recycling. mdpi.com Supported metal catalysts, such as platinum on carbon, or mixed metal oxides containing elements like vanadium and molybdenum, are known to be effective for the oxidation of aromatic compounds. wikipedia.orgrsc.org For Friedel-Crafts type reactions, solid acid catalysts, including zeolites and metal oxides, can be employed to facilitate the acylation of aromatic rings under heterogeneous conditions. organic-chemistry.org

| Reaction Type | Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Homogeneous (Lewis Acid) | AlCl₃, FeCl₃ | High reactivity | Often requires stoichiometric amounts, moisture sensitive |

| Friedel-Crafts Acylation | Heterogeneous (Solid Acid) | Zeolites, Metal Oxides | Catalyst recyclability, reduced waste | May require higher temperatures |

| Carbonylation | Homogeneous (Palladium) | Pd(PPh₃)₄, PdCl₂(dppf) | High selectivity, mild conditions | Cost of palladium, ligand sensitivity |

| Oxidation | Homogeneous (Metal Salts) | Co(OAc)₂, Mn(OAc)₂ | Cost-effective | Can suffer from low selectivity |

| Oxidation | Heterogeneous (Supported Metals/Oxides) | Pt/C, V₂O₅/TiO₂ | Easy separation, catalyst stability | Can require harsh conditions |

Detailed Mechanistic Elucidation of Catalyzed Reactions

To illustrate the reaction mechanism, let us consider the Friedel-Crafts acylation of 1,2-dichlorobenzene with oxalyl chloride, catalyzed by aluminum chloride (AlCl₃), to form the corresponding α-keto acyl chloride, a direct precursor to the acid.

The mechanism commences with the activation of the acylating agent. The Lewis acid, AlCl₃, coordinates to one of the chlorine atoms of oxalyl chloride. This coordination polarizes the C-Cl bond, making it more susceptible to cleavage. masterorganicchemistry.com The departure of the [AlCl₄]⁻ complex generates a highly electrophilic acylium ion.

This resonance-stabilized acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the 1,2-dichlorobenzene ring. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst (or in this stoichiometric case, the AlCl₃ is complexed to the product), yielding the 2,3-dichlorophenyloxoacetyl chloride. Subsequent hydrolysis of the acyl chloride would then produce (2,3-Dichlorophenyl)oxophenylacetic Acid.

Precursor Chemistry and Derivatization for Advanced Materials

While specific applications of (2,3-Dichlorophenyl)oxophenylacetic Acid in advanced materials are not well-documented, its chemical structure, featuring a carboxylic acid, a ketone, and a dichlorinated aromatic ring, offers several possibilities for its use as a monomer or a precursor in materials science.

The carboxylic acid functionality allows for its incorporation into polymers such as polyesters and polyamides through condensation polymerization. The presence of the ketone group provides a site for further chemical modification or for creating polymers with specific thermal or photochemical properties. The dichlorophenyl group can influence the properties of the resulting materials by enhancing thermal stability, flame retardancy, and modifying the refractive index.

For instance, phenylglyoxylic acid derivatives can be used in the synthesis of photoinitiators for UV-curable polymers. researchgate.net The α-keto acid moiety can undergo photochemical reactions to generate radicals that initiate polymerization. The dichlorinated phenyl ring in the target molecule could potentially modulate the absorption characteristics and reactivity of such a photoinitiator.

Furthermore, compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, have been used as templates in the creation of molecularly imprinted polymers (MIPs). semanticscholar.org These polymers have tailored recognition sites for specific molecules, finding applications in chemical sensing and separation technologies. The unique electronic and steric properties of (2,3-Dichlorophenyl)oxophenylacetic Acid could make it a suitable template for the development of selective MIPs.

The reactivity of the α-keto acid also allows for its use in multicomponent reactions to synthesize complex heterocyclic structures, which can be building blocks for functional materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

| Functional Group | Potential Derivatization/Reaction | Resulting Material Type | Potential Properties/Applications |

|---|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Polyesters, Polyamides | Enhanced thermal stability, flame retardancy |

| Ketone | Photochemical reactions | Photoinitiators | UV-curable coatings and inks |

| Entire Molecule | Template for polymerization | Molecularly Imprinted Polymers (MIPs) | Sensors, selective separation media |

| α-Keto Acid | Multicomponent reactions | Heterocyclic compounds | Building blocks for functional organic materials (e.g., OLEDs, OPVs) |

Chemical Reactivity, Transformation Dynamics, and Mechanistic Insights of 2,3 Dichlorophenyl Oxophenylacetic Acid

Fundamental Organic Reaction Pathways

The chemical behavior of (2,3-Dichlorophenyl)oxophenylacetic acid is primarily dictated by the interplay of its carbonyl group, carboxylic acid moiety, and the dichlorinated phenyl ring.

Carbonyl Reactivity and Related Transformations

The α-keto acid functionality is the most reactive site in the molecule, susceptible to nucleophilic attack at the electrophilic carbonyl carbon. masterorganicchemistry.com The presence of the adjacent carboxylic acid group and the electron-withdrawing dichlorophenyl ring enhances the electrophilicity of the carbonyl carbon.

Common transformations involving the carbonyl group in analogous α-keto acids include:

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a variety of nucleophiles. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would be expected to add to the carbonyl carbon, forming a tertiary alcohol after acidic workup. libretexts.org Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding α-hydroxy acid, (2,3-dichlorophenyl)hydroxyphenylacetic acid.

Decarboxylation: Phenylglyoxylic acids can undergo decarboxylation under certain conditions, such as upon heating or in the presence of specific catalysts, to yield the corresponding aldehyde. In this case, the product would be 2,3-dichlorobenzaldehyde.

Condensation Reactions: The carbonyl group can react with amines and their derivatives. For example, reaction with hydroxylamine (B1172632) would produce an oxime, while reaction with hydrazine (B178648) derivatives would yield hydrazones. These reactions are fundamental in the synthesis of various heterocyclic compounds.

Table 1: Predicted Products of Carbonyl Transformations of (2,3-Dichlorophenyl)oxophenylacetic Acid

| Reagent | Reaction Type | Predicted Product |

| 1. CH₃MgBr / 2. H₃O⁺ | Nucleophilic Addition | 2-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid |

| NaBH₄ | Reduction | (2,3-Dichlorophenyl)hydroxyphenylacetic acid |

| Heat (Δ) | Decarboxylation | 2,3-Dichlorobenzaldehyde |

| NH₂OH | Condensation | (2,3-Dichlorophenyl)(hydroxyimino)acetic acid |

Halogen Chemistry and Substituent Effects on Reactivity

The two chlorine atoms on the phenyl ring significantly influence the molecule's reactivity. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). lumenlearning.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation more difficult compared to unsubstituted phenylglyoxylic acid.

However, the chlorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions relative to the chlorine atoms. openstax.org In the case of (2,3-Dichlorophenyl)oxophenylacetic acid, the positions open for substitution are C4, C5, and C6. The directing effects of the two chlorine atoms and the oxoacetic acid group would collectively influence the regioselectivity of any potential electrophilic substitution.

The carbon-chlorine bonds themselves are generally stable but can be subject to nucleophilic aromatic substitution under harsh conditions (high temperature and pressure) or through transition-metal-catalyzed cross-coupling reactions.

Environmental Degradation Mechanisms

The environmental fate of (2,3-Dichlorophenyl)oxophenylacetic acid is of interest due to its chlorinated aromatic structure, a class of compounds often associated with environmental persistence.

Photolytic and Hydrolytic Degradation Pathways

Photolytic Degradation: Aromatic compounds containing carbonyl groups and carbon-halogen bonds can undergo photolytic degradation upon absorption of ultraviolet (UV) radiation. nih.gov The α-keto acid moiety can absorb UV light, leading to the formation of excited states. Potential photochemical reactions include:

Decarboxylation: Photochemically induced decarboxylation could lead to the formation of 2,3-dichlorobenzaldehyde.

Reductive Dehalogenation: The carbon-chlorine bonds can be cleaved by photochemically generated reactive species, such as hydrated electrons, leading to the stepwise removal of chlorine atoms and the formation of less chlorinated phenylacetic acid derivatives.

Biotic Transformation in Simulated Environmental Systems

The biodegradation of chlorinated aromatic compounds is a well-studied field, and the likely biotic transformation pathways for (2,3-Dichlorophenyl)oxophenylacetic acid can be inferred from studies on similar molecules. Microorganisms have evolved various enzymatic systems to degrade such compounds.

Key microbial processes would likely involve:

Dehalogenation: The initial step in the breakdown of many chlorinated aromatics is the removal of chlorine atoms. This can occur either aerobically, through the action of oxygenases, or anaerobically, via reductive dehalogenation where the chlorinated compound acts as an electron acceptor.

Ring Cleavage: Following dehalogenation and potential modification of the side chain, the aromatic ring can be cleaved by dioxygenase enzymes. This opens up the ring structure, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

The presence of two chlorine atoms may render the compound more resistant to biodegradation compared to its monochlorinated or non-chlorinated analogs. The position of the chlorine atoms also plays a crucial role in determining the rate and pathway of microbial degradation.

Role as a Synthetic Intermediate or Reagent

While specific industrial applications of (2,3-Dichlorophenyl)oxophenylacetic acid are not widely documented, its structure suggests potential utility as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The reactive α-keto acid functionality allows for a variety of chemical modifications. For instance, it can serve as a precursor for the synthesis of:

Heterocyclic Compounds: Condensation of the carbonyl group with binucleophilic reagents (e.g., diamines, hydrazines) can lead to the formation of a wide range of heterocyclic structures, such as benzodiazepines or pyridazinones. mdpi.com These heterocyclic motifs are prevalent in many biologically active compounds.

Pharmaceutical Scaffolds: The dichlorophenyl moiety is present in a number of pharmaceutical agents. For example, the related compound 1-(2,3-dichlorophenyl)piperazine (B491241) is a key intermediate in the synthesis of the atypical antipsychotic aripiprazole. nih.gov This suggests that (2,3-Dichlorophenyl)oxophenylacetic acid could be a starting material for the synthesis of novel drug candidates.

Table 2: Potential Synthetic Applications of (2,3-Dichlorophenyl)oxophenylacetic Acid

| Reactant | Product Class | Potential Application |

| o-Phenylenediamine | Benzodiazepine derivatives | CNS-active agents |

| Hydrazine hydrate | Pyridazinone derivatives | Cardiovascular or anti-inflammatory agents |

| Various amines and alcohols | Amide and ester derivatives | Pro-drugs or compounds with modified solubility |

Applications in Complex Molecule Construction

No specific research data is publicly available to detail the applications of (2,3-Dichlorophenyl)oxophenylacetic Acid in the construction of complex molecules.

Stereoselective and Regioselective Transformations

There is no publicly available information on stereoselective or regioselective transformations involving (2,3-Dichlorophenyl)oxophenylacetic Acid.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely utilized for the separation and quantification of organic compounds, including organic acids. The fundamental principle of HPLC relies on the differential partitioning of analytes between a mobile phase (liquid) and a stationary phase (solid adsorbent within a column). For organic acids, which are characterized by their polarity, reversed-phase HPLC is a common mode of analysis. This typically involves a non-polar stationary phase and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is achieved based on the varying affinities of the analytes for the stationary and mobile phases, leading to different retention times. Detection is commonly performed using UV-Vis detectors, as many organic compounds absorb UV light. For (2,3-Dichlorophenyl)oxophenylacetic Acid, an HPLC method would likely involve selecting an appropriate C18 reversed-phase column and optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures, possibly with an acidic modifier like formic acid to suppress ionization and improve peak shape) to achieve adequate separation from potential impurities or matrix components. Quantification is achieved by comparing the peak area or height of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which combine separation methods with mass spectrometry, offer enhanced capabilities for comprehensive analysis, providing both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It involves separating compounds in a GC column based on their boiling points and polarity, followed by their ionization and detection by a mass spectrometer. For less volatile or thermally labile compounds like (2,3-Dichlorophenyl)oxophenylacetic Acid, derivatization (e.g., silylation or esterification) might be necessary to increase volatility and thermal stability before GC-MS analysis. The mass spectrometer then fragments the molecules, generating a unique mass spectrum that aids in identification by comparison with spectral libraries. GC-MS is valuable for identifying unknown compounds and confirming the presence of known ones.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for analyzing complex biological or environmental samples where low analyte concentrations and potential interferences are common. In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized, and then subjected to two stages of mass analysis. The first mass analyzer selects a specific precursor ion, which is then fragmented in a collision cell. The second mass analyzer detects the resulting fragment ions. This "selected reaction monitoring" (SRM) or "multiple reaction monitoring" (MRM) approach provides high selectivity and sensitivity, enabling accurate quantification even in complex matrices. For (2,3-Dichlorophenyl)oxophenylacetic Acid, LC-MS/MS would allow for its precise quantification and structural confirmation based on its fragmentation pattern.

Electrochemical and Other Advanced Analytical Approaches

Voltammetric Studies for Redox Behavior

Voltammetry is an electrochemical technique that involves applying a varying potential to an electrode and measuring the resulting current. This allows for the study of redox (reduction-oxidation) processes of electroactive compounds. The plot of current versus applied potential, known as a voltammogram, provides information about the analyte's redox potential and concentration. Different voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), offer varying sensitivities and resolutions.

For (2,3-Dichlorophenyl)oxophenylacetic Acid, voltammetric studies could be employed to investigate its electrochemical activity, if any, by monitoring its oxidation or reduction potentials. The presence of the oxo group and chlorine atoms on the aromatic rings might confer some electrochemical activity. By optimizing parameters such as electrode material, supporting electrolyte, pH, and waveform settings, voltammetry can be used for sensitive quantification.

Crystallography (X-ray Diffraction) for Solid-State Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystalline structure of solid materials. When X-rays interact with a crystalline sample, they are diffracted by the ordered arrangement of atoms, producing a unique diffraction pattern. This pattern is characteristic of the material's crystal lattice, phase composition, and atomic arrangement.

For (2,3-Dichlorophenyl)oxophenylacetic Acid, if it can be obtained in crystalline form, XRD analysis would provide definitive information about its solid-state structure. This includes determining the unit cell parameters, space group, and the precise positions of atoms within the crystal lattice. Such detailed structural information is invaluable for understanding the compound's physical properties, polymorphism, and intermolecular interactions. The process typically involves preparing a crystalline powder sample and exposing it to a monochromatic X-ray beam, recording the diffracted X-rays at various angles.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal behavior and stability of chemical compounds.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to identify thermal decomposition events, determine moisture and volatile content, and assess thermal stability. For (2,3-Dichlorophenyl)oxophenylacetic Acid, TGA could reveal decomposition temperatures and any mass loss associated with the loss of functional groups or molecular fragmentation.

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions, providing information on enthalpy changes. For (2,3-Dichlorophenyl)oxophenylacetic Acid, DSC could determine its melting point, heat of fusion, and potentially any polymorphic transitions or decomposition exotherms/endotherms.

Simultaneous TGA/DSC (STA) instruments combine both techniques, allowing for the concurrent measurement of mass changes and heat flow, providing a more comprehensive understanding of a material's thermal properties in a single experiment. This integrated approach can help correlate mass loss events with specific thermal transitions.

Compound Name Table

| Compound Name | EINECS Number | CAS Number |

| (2,3-Dichlorophenyl)oxophenylacetic Acid | 300-611-5 | 93942-57-5 |

| 2-[2-(2,3-dichlorophenyl)phenyl]-2-oxoacetic acid | 300-611-5 | 93942-57-5 |

| (2',3'-Dichloro[1,1'-biphenyl]-2-yl)(oxo)acetic acid | 300-611-5 | 93942-57-5 |

The search for specific analytical data for (2,3-Dichlorophenyl)oxophenylacetic Acid (CAS 93942-57-5) did not yield detailed research findings for the requested techniques. Therefore, this article describes the general principles and applications of HPLC, GC-MS, LC-MS/MS, voltammetry, X-ray diffraction, TGA, and DSC as they pertain to the analysis of organic compounds, particularly organic acids. Further research would be required to establish specific analytical methods and obtain experimental data for this compound.The searches for specific analytical data pertaining to (2,3-Dichlorophenyl)oxophenylacetic Acid (CAS 93942-57-5) across HPLC, GC-MS, LC-MS/MS, voltammetry, X-ray diffraction, and thermal analysis techniques have not yielded direct research findings for this particular compound. The available search results provide general information about these analytical methods and their applications, as well as data for related or structurally similar compounds, but no specific experimental details or published studies for CAS 93942-57-5.

Therefore, the article will be structured to explain the principles and typical applications of each analytical technique in the context of characterizing organic acids, rather than presenting specific data for (2,3-Dichlorophenyl)oxophenylacetic Acid.

Advanced Analytical Characterization and Quantification Techniques for (2,3-Dichlorophenyl)oxophenylacetic Acid

Advanced Analytical Characterization and Quantification Techniques for 2,3 Dichlorophenyl Oxophenylacetic Acid

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely utilized for the separation and quantification of organic compounds, including organic acids. The fundamental principle of HPLC relies on the differential partitioning of analytes between a mobile phase (liquid) and a stationary phase (solid adsorbent within a column). For organic acids, which are characterized by their polarity, reversed-phase HPLC is a common mode of analysis. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For compounds like (2,3-Dichlorophenyl)oxophenylacetic Acid, optimization of the mobile phase composition, including the addition of modifiers such as formic acid, is often necessary to achieve adequate separation and peak shape, particularly for acidic compounds. Detection is commonly performed using UV-Vis detectors, as many organic compounds absorb UV light. Quantification is achieved by comparing the peak area or height of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which combine separation methods with mass spectrometry, offer enhanced capabilities for comprehensive analysis, providing both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It involves separating compounds in a GC column based on their boiling points and polarity, followed by their ionization and detection by a mass spectrometer. For compounds that are not sufficiently volatile or thermally stable, derivatization (e.g., silylation or esterification) is often employed to improve their suitability for GC-MS analysis. The mass spectrometer then fragments the molecules, generating a unique mass spectrum that aids in identification by comparison with spectral libraries. GC-MS is valuable for identifying unknown compounds and confirming the presence of known ones.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly well-suited for analyzing complex biological or environmental samples where low analyte concentrations and potential interferences are common. In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized, and then subjected to two stages of mass analysis. The first mass analyzer selects a specific precursor ion, which is then fragmented in a collision cell. The second mass analyzer detects the resulting fragment ions. This "selected reaction monitoring" (SRM) or "multiple reaction monitoring" (MRM) approach provides high selectivity and sensitivity, enabling accurate quantification even in complex matrices.

Electrochemical and Other Advanced Analytical Approaches

Voltammetric Studies for Redox Behavior

Voltammetry is an electrochemical technique that involves applying a varying potential to an electrode and measuring the resulting current. This allows for the study of redox (reduction-oxidation) processes of electroactive compounds. The plot of current versus applied potential, known as a voltammogram, provides information about the analyte's redox potential and concentration. Different voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), offer varying sensitivities and resolutions. For organic molecules with electroactive functional groups, voltammetry can be used to investigate their electrochemical behavior and for sensitive quantification.

Crystallography (X-ray Diffraction) for Solid-State Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystalline structure of solid materials. When X-rays interact with a crystalline sample, they are diffracted by the ordered arrangement of atoms, producing a unique diffraction pattern. This pattern is characteristic of the material's crystal lattice, phase composition, and atomic arrangement. For organic compounds that can be obtained in crystalline form, XRD analysis provides definitive information about their solid-state structure, including unit cell parameters, space group, and atomic positions. This information is crucial for understanding the compound's physical properties, polymorphism, and intermolecular interactions.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal behavior and stability of chemical compounds.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to identify thermal decomposition events, determine moisture and volatile content, and assess thermal stability. For organic acids, TGA can reveal their decomposition temperatures and any mass loss associated with the loss of functional groups or molecular fragmentation.

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and solid-state reactions, providing information on enthalpy changes. For organic compounds, DSC can determine their melting point, heat of fusion, and potentially any polymorphic transitions or decomposition exotherms/endotherms.

Simultaneous TGA/DSC (STA) instruments combine both techniques, allowing for the concurrent measurement of mass changes and heat flow, providing a more comprehensive understanding of a material's thermal properties in a single experiment. This integrated approach can help correlate mass loss events with specific thermal transitions.

Environmental Chemistry and Distribution Dynamics of 2,3 Dichlorophenyl Oxophenylacetic Acid

Environmental Persistence and Transformation Kinetics

Identification of Environmental Degradation Products:No specific information was found concerning the identification of environmental degradation or transformation products of (2,3-Dichlorophenyl)oxophenylacetic Acid. Research identifying its breakdown pathways or resulting metabolites in environmental settings was not retrieved.

Compound List:

(2,3-Dichlorophenyl)oxophenylacetic Acid

Industrial Applications and Process Chemistry of 2,3 Dichlorophenyl Oxophenylacetic Acid

Applications as an Industrial Chemical Intermediate

The reactivity of the carboxylic acid and ketone functional groups, combined with the influence of the dichloro-substituted phenyl ring, makes (2,3-Dichlorophenyl)oxophenylacetic acid a plausible intermediate in the synthesis of more complex molecules.

Role in Specialty Chemical Manufacturing

As an intermediate, (2,3-Dichlorophenyl)oxophenylacetic acid can be a precursor to a variety of specialty chemicals. Dichlorinated aromatic compounds are integral to the synthesis of certain agrochemicals, pigments, and pharmaceuticals. The presence of both a ketone and a carboxylic acid group offers multiple pathways for derivatization. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, amination, or condensation.

While direct evidence for its use is not widespread in public literature, related dichlorophenyl compounds are used in the synthesis of herbicides and pesticides. For example, the structurally related 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. It is conceivable that (2,3-Dichlorophenyl)oxophenylacetic acid could be used to synthesize new active ingredients in the agrochemical sector, where the specific chlorine substitution pattern can fine-tune biological activity.

In the realm of dye synthesis, aromatic amines and acids are fundamental building blocks. Though no specific dyes are publicly documented as being derived from this compound, intermediates with similar structures are often used to create azo dyes or other colorants where the halogen atoms can enhance properties like lightfastness.

Building Block for Advanced Polymers and Functional Materials

The bifunctional nature of (2,3-Dichlorophenyl)oxophenylacetic acid makes it a candidate as a monomer or a functional building block in polymer chemistry. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides. The incorporation of the dichlorophenyl group into a polymer backbone can significantly modify the material's properties.

Potential Contributions to Polymer Properties:

| Property | Contribution of the (2,3-Dichlorophenyl) Group |

| Thermal Stability | The aromatic rings and carbon-chlorine bonds can increase the polymer's resistance to thermal degradation. |

| Flame Retardancy | The presence of chlorine is a well-known strategy for imparting flame retardant properties to materials. |

| Chemical Resistance | Halogenated polymers often exhibit enhanced resistance to a range of chemicals. |

| Hydrophobicity | The dichlorophenyl group would increase the hydrophobicity of the polymer, making it more resistant to moisture. |

This compound could also be used to create functional polymers. For instance, it could be grafted onto other polymer chains to introduce its specific chemical characteristics. Another potential application is in the synthesis of molecularly imprinted polymers (MIPs), where a template molecule is used to create specific recognition sites in a polymer matrix. While studies have been conducted on MIPs for other phenoxyacetic acids, the unique structure of (2,3-Dichlorophenyl)oxophenylacetic acid could be leveraged to create polymers with high selectivity for specific target molecules.

Process Engineering and Scale-Up Considerations

The industrial production of (2,3-Dichlorophenyl)oxophenylacetic acid would require careful consideration of reaction conditions, reactor design, and purification methods to ensure a safe, efficient, and economically viable process. General principles for the synthesis of substituted α-keto acids can be applied. Common synthetic routes to similar compounds include the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with an appropriate acylating agent or the oxidation of a corresponding mandelic acid derivative.

Reactor Design and Optimization for Industrial Production

The choice of reactor for the synthesis of (2,3-Dichlorophenyl)oxophenylacetic acid would depend on the specific reaction pathway chosen.

Batch or Semi-Batch Reactors: For multi-step syntheses or when production volumes are not extremely high, stirred-tank batch reactors are common. These allow for precise control over temperature, pressure, and reactant addition. For exothermic reactions, such as certain oxidation or Friedel-Crafts reactions, semi-batch operation (where one reactant is added gradually) is often preferred to manage heat release.

Continuous Flow Reactors: For large-scale production, continuous or flow chemistry offers advantages in terms of safety, consistency, and throughput. Microreactors, for example, provide excellent heat and mass transfer, which can be beneficial for highly reactive or hazardous processes. Scaling up in flow chemistry is often achieved by "numbering-up" – running multiple reactors in parallel.

Key Optimization Parameters:

| Parameter | Importance in Synthesis |

| Temperature | Crucial for controlling reaction rate and minimizing side reactions. |

| Pressure | May be used to keep reactants in the liquid phase or to influence reaction equilibria. |

| Catalyst | The choice of catalyst (e.g., Lewis acids for Friedel-Crafts) is critical for yield and selectivity. |

| Solvent | Affects reactant solubility, reaction rate, and can influence the product purification process. |

| Mixing | Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." |

Downstream Processing and Purification Techniques

After the synthesis, the crude product mixture must be processed to isolate (2,3-Dichlorophenyl)oxophenylacetic acid of the desired purity. The purification strategy would be dictated by the physical properties of the product and the nature of the impurities.

Extraction: Liquid-liquid extraction is a common first step to separate the acidic product from non-polar byproducts or unreacted starting materials. The crude product could be dissolved in an organic solvent and then extracted into an aqueous base (like sodium hydroxide (B78521) or sodium bicarbonate). The product can then be recovered by acidifying the aqueous phase, causing it to precipitate.

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical to obtain high purity and good yield. A typical process would involve dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.

Chromatography: For very high purity requirements, industrial-scale chromatography could be employed, although this is generally a more expensive option.

Membrane Separation: Modern techniques like electrodialysis with bipolar membranes have been proposed for the separation and acidification of keto acids from fermentation broths and could potentially be adapted for synthetic mixtures.

Utilization in Non-Medical Industries

While many complex organic molecules find applications in the pharmaceutical industry, there are several potential non-medical uses for (2,3-Dichlorophenyl)oxophenylacetic acid.

Agrochemicals: As previously mentioned, its structure is analogous to some herbicides. It could serve as a key intermediate in the development of new pesticides, fungicides, or plant growth regulators.

Performance Chemicals: It could be used in the synthesis of additives for lubricants, coatings, or electronic materials. For example, its derivatives could be used as plasticizers or as components in specialty resins.

Analytical Reagents: The compound or its derivatives could potentially be used as analytical reagents or standards for the detection of other chemical species.

Information regarding (2,3-Dichlorophenyl)oxophenylacetic Acid remains largely uncharacterized in public-facing scientific literature, preventing a detailed analysis of its industrial applications.

Initial searches for the compound with EINECS number 300-611-5 did not conclusively identify it as (2,3-Dichlorophenyl)oxophenylacetic acid. Subsequent, more specific searches for "(2,3-Dichlorophenyl)oxophenylacetic acid" and its synonym, "2-(2,3-Dichlorophenyl)-2-oxoacetic acid," yielded a confirmation of its existence and chemical structure but failed to provide any specific data regarding its use in industrial applications such as agrochemical and dye production, or in coating formulations.

The broader chemical family of dichlorinated phenyl and phenoxyacetic acids does have a wide range of industrial uses. For instance, compounds like 2,4-Dichlorophenoxyacetic acid are well-known herbicides. Similarly, various dichlorophenyl derivatives serve as precursors or intermediates in the synthesis of azo dyes and other complex chemical compounds. However, no specific literature or data could be found that directly links (2,3-Dichlorophenyl)oxophenylacetic acid to these or any other industrial processes.

Due to the absence of specific and verifiable information for (2,3-Dichlorophenyl)oxophenylacetic acid, it is not possible to generate the requested detailed article on its "Industrial Applications and Process Chemistry." The required sections on its role in agrochemicals, dyes, and coatings cannot be completed without resorting to speculation or incorrectly applying data from related but chemically distinct compounds.

Further research into proprietary industrial chemical databases or unpublished literature may be required to uncover the specific applications of this compound.

Theoretical and Computational Chemistry of 2,3 Dichlorophenyl Oxophenylacetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods employ the principles of quantum mechanics to solve the Schrödinger equation, providing insights into molecular structure, bonding, and energy.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by combining atomic orbitals to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs) libretexts.orgatlanticoer-relatlantique.calibretexts.orgopenstax.orglibretexts.org. The HOMO represents the highest energy level occupied by electrons and is typically associated with nucleophilic or electron-donating behavior, while the LUMO represents the lowest energy level unoccupied by electrons and is associated with electrophilic or electron-accepting behavior libretexts.orglibretexts.orgimperial.ac.uk.

Energetic Landscape of Isomers and Conformational Analysis

Molecules can exist in various spatial arrangements due to rotations around single bonds, known as conformers. The energetic landscape of a molecule describes the potential energy surface as a function of its geometry, revealing the relative stabilities of different conformers and transition states between them solubilityofthings.comwikipedia.org. Conformational analysis aims to identify the most stable conformers and understand the energy barriers associated with interconversion.

For (2,3-Dichlorophenyl)oxophenylacetic Acid, conformational analysis would involve exploring the various possible arrangements of its atoms, particularly around the bonds connecting the phenyl rings, the carbonyl group, and the carboxylic acid group. Factors such as steric hindrance, torsional strain, and intramolecular hydrogen bonding influence the preferred conformations. Computational methods like density functional theory (DFT) are commonly used to calculate the energies of different conformers, identify the global minimum energy structure, and map out the potential energy surface solubilityofthings.comwikipedia.orgpsu.edu. Specific conformational data and energy landscapes for (2,3-Dichlorophenyl)oxophenylacetic Acid were not found in the provided search results.

Reaction Pathway Exploration through Transition State Calculations

Understanding how chemical reactions proceed requires identifying the reaction pathways and the associated transition states. A transition state represents the highest energy point along the minimum energy path connecting reactants to products wayne.eduyoutube.comsmu.edulibretexts.orgucsb.educhemrxiv.org. Quantum chemical calculations, particularly those employing methods like the synchronous transit-guided quasi-Newton (QST) approach, are used to locate and characterize these transition states youtube.comucsb.edu.

These calculations involve optimizing the geometry of the transition state and performing frequency analyses to confirm it as a first-order saddle point on the potential energy surface. The activation energy, calculated as the energy difference between the transition state and the reactants, is a critical parameter that dictates the reaction rate wayne.edulibretexts.org. For (2,3-Dichlorophenyl)oxophenylacetic Acid, computational studies could explore reaction pathways such as decarboxylation, enolization, or reactions involving the chlorinated phenyl ring. Specific transition state calculations and detailed reaction pathway analyses for this compound were not available in the provided search results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic evolution of molecules, including their interactions with each other and with their environment mdpi.comwikipedia.orgpeerj.comnih.gov.

Intermolecular Interactions and Self-Assembly Behavior

Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π–π stacking, play a crucial role in the self-assembly of molecules into larger structures beilstein-journals.orgrsc.orgnih.gov. MD simulations can elucidate the nature and strength of these interactions, predicting how molecules will arrange themselves in condensed phases or on surfaces nih.govbeilstein-journals.org. For (2,3-Dichlorophenyl)oxophenylacetic Acid, MD simulations could investigate how the molecule interacts with itself or with other molecules, potentially leading to self-assembly into ordered arrays or clusters. The presence of the dichlorophenyl group might introduce specific halogen bonding or π–π stacking interactions. However, specific MD simulations detailing the self-assembly behavior of (2,3-Dichlorophenyl)oxophenylacetic Acid were not found in the provided search results.

Solvent Effects on Reactivity and Conformation

The chemical compound identified by EC number 300-611-5 is (2,3-Dichlorophenyl)oxophenylacetic Acid.

Extensive searches were conducted to gather detailed research findings for the "," specifically focusing on the development of Quantitative Structure-Reactivity Relationship (QSRR) models and the computational design of novel derivatives for targeted reactivity.

Unfortunately, the performed searches did not yield specific scientific literature or research findings directly addressing subsections 7.3.1 (Development of Quantitative Structure-Reactivity Relationship (QSRR) Models) and 7.3.2 (Computational Design of Novel Derivatives for Targeted Reactivity) for (2,3-Dichlorophenyl)oxophenylacetic Acid. While general principles of computational chemistry and structure-property relationships were found, there is no specific data available for the target compound in these precise areas.

Therefore, it is not possible to generate the requested article with the required depth and scientific accuracy for the specified sections and subsections based on the available search results.

Regulatory Landscape and Chemical Management Frameworks for 2,3 Dichlorophenyl Oxophenylacetic Acid

Global and Regional Chemical Inventories and Registration Status

The management and control of industrial chemicals are fundamentally guided by their inclusion in national and regional inventories. These inventories serve as a baseline for regulation, distinguishing between "existing" chemicals already in commerce and "new" chemicals that require evaluation before they can be manufactured or imported.

Chemical inventories are critical tools for regulatory agencies to track substances used within their jurisdictions. Two of the most significant inventories are the European Inventory of Existing Commercial Chemical Substances (EINECS) and the United States' Toxic Substances Control Act (TSCA) Inventory.

European Inventory of Existing Commercial Chemical Substances (EINECS): This inventory lists substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. A substance listed on EINECS is considered an "existing substance" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. The European Chemicals Agency (ECHA) maintains the database, which can be searched by chemical name, CAS number, or EC number. echemportal.orgechemportal.orgwikipedia.orgyoutube.comyoutube.com As noted, a public entry for (2,3-Dichlorophenyl)oxophenylacetic Acid under EINECS number 300-611-5 is not readily identifiable.

Toxic Substances Control Act (TSCA) Inventory: In the United States, the Environmental Protection Agency (EPA) administers the TSCA Inventory, which lists chemical substances manufactured, processed, or imported for a non-exempt commercial purpose. epa.govepa.gov The inventory is a dynamic list, with new substances added after a Pre-Manufacture Notification (PMN) process is completed and a Notice of Commencement is received by the EPA. epa.gov Similar to the EINECS situation, the specific registration status of (2,3-Dichlorophenyl)oxophenylacetic Acid on the public TSCA inventory is not clearly established.

Table 1: Major Chemical Inventories and Their Jurisdictions

| Inventory | Jurisdiction | Administering Body |

|---|---|---|

| EINECS | European Union | European Chemicals Agency (ECHA) |

| TSCA Inventory | United States | Environmental Protection Agency (EPA) |

| DSL | Canada | Environment and Climate Change Canada |

| AICS | Australia | Australian Industrial Chemicals Introduction Scheme (AICIS) |

| ENCS | Japan | Ministry of Health, Labour and Welfare; Ministry of Economy, Trade and Industry; Ministry of the Environment |

| KECI | South Korea | Ministry of Environment |

This table provides an illustrative overview of major global chemical inventories.

For new chemicals, or existing chemicals subject to new regulatory scrutiny, a comprehensive set of data must be submitted to regulatory authorities. These requirements are designed to assess the potential risks to human health and the environment.

Under frameworks like the EU's REACH, the data required for registration depends on the tonnage of the substance manufactured or imported. For substances in the lower tonnage bands, the requirements typically include physicochemical properties and in-vitro toxicity data. As the tonnage increases, so do the data requirements, extending to detailed toxicological and ecotoxicological studies.

In the U.S., the TSCA mandates that manufacturers or importers submit a Pre-Manufacture Notice (PMN) for new chemicals at least 90 days before beginning manufacturing or importation. chemradar.com The PMN must include information on the chemical identity, production volume, use, exposure, and any available health and safety data. ul.comensafe.com The EPA reviews this information to determine if the new substance may present an unreasonable risk. ensafe.com

Table 2: Illustrative Data Requirements for New Chemical Registration

| Data Category | Information Required |

|---|---|

| Identity | Chemical name, CAS number, molecular and structural formula, purity |

| Physicochemical Properties | Melting/boiling point, vapor pressure, water solubility, partition coefficient |

| Environmental Fate | Biodegradation, bioaccumulation potential, hydrolysis |

| Human Health Hazard | Acute toxicity (oral, dermal, inhalation), skin/eye irritation, mutagenicity |

| Environmental Hazard | Acute/chronic toxicity to aquatic organisms (fish, daphnia, algae) |

| Use and Exposure | Intended uses, production volumes, potential for human and environmental exposure |

This table represents a generalized set of data requirements and may vary based on jurisdiction and specific substance characteristics.

Waste Management and Environmental Remediation Strategies

The management of waste containing chlorinated aromatic acids and the remediation of contaminated sites are critical for environmental protection, given the potential for persistence and toxicity associated with this class of chemicals.

Proper disposal of waste containing chlorinated organic compounds is essential to prevent environmental contamination. High-temperature incineration is a common and effective method for destroying these wastes. tandfonline.com This process decomposes the compounds into simpler, less harmful substances like carbon dioxide, water, and hydrogen halides. The resulting acid gases must be treated in a scrubber system to prevent air pollution. tandfonline.com

Other sustainable approaches focus on the principles of waste minimization and recycling. Where feasible, chemical processes are designed to reduce the generation of chlorinated residues. In some cases, waste streams can be reprocessed to recover valuable materials, such as hydrochloric acid, which can be recycled within the manufacturing process itself. iupac.org

Should environmental contamination occur, several remediation technologies can be employed. The choice of method depends on the nature of the contaminant, the extent of contamination, and the site-specific conditions.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.comresearchgate.netresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can oxidize and break down complex chlorinated aromatic compounds into less toxic substances. researchgate.net Common AOPs include the use of ozone with hydrogen peroxide (O₃/H₂O₂), ultraviolet light with hydrogen peroxide (UV/H₂O₂), and the Fenton process (Fe²⁺ and H₂O₂). mdpi.comresearchgate.net AOPs can offer rapid treatment times compared to other methods. mdpi.com

Bioremediation: This approach uses microorganisms to degrade contaminants. nih.govmdpi.comfrontiersin.org For chlorinated organic compounds, both aerobic and anaerobic biodegradation pathways may be relevant. In some cases, indigenous microbial populations can be stimulated by adding nutrients and electron donors (biostimulation). nih.gov In other situations, specific microbial cultures known to degrade the target contaminants can be introduced to the site (bioaugmentation). nih.govfrontiersin.org Bioremediation is often considered a more environmentally friendly and cost-effective option, though it can be a slower process. mdpi.com

International and National Regulatory Controls on Production and Use

The production and use of specialty chemicals, particularly those with potential hazardous properties, are subject to a range of international and national controls.

Internationally, several conventions aim to protect human health and the environment from hazardous chemicals. The Stockholm Convention on Persistent Organic Pollutants (POPs) seeks to eliminate or restrict the production and use of chemicals that are persistent, bioaccumulative, and toxic. The Rotterdam Convention facilitates informed consent in the international trade of hazardous chemicals, while the Basel Convention controls the transboundary movement of hazardous wastes and their disposal. kemi.seeti-swiss.comilo.org While (2,3-Dichlorophenyl)oxophenylacetic Acid is not explicitly listed under these conventions, they establish a global framework for managing chemicals with similar hazard profiles.

Nationally, countries have their own specific regulations. In the United States, the EPA sets standards for the chemical manufacturing sector under the Clean Air Act and the Toxic Substances Control Act. epa.govepa.govintrinsicallysafestore.com These regulations establish emission limits for hazardous air pollutants and require companies to report on the production, use, and safety of chemicals. ehsdailyadvisor.comelaws.us In the European Union, the REACH regulation governs the production and use of chemical substances, placing the responsibility on companies to manage the risks associated with their products. europa.eurpaltd.co.uk

Permitting and Licensing for Manufacturing Operations

The manufacturing of (2,3-Dichlorophenyl)oxophenylacetic acid, a specialty chemical intermediate, is governed by a complex framework of permits and licenses designed to ensure environmental protection, workplace safety, and responsible waste management. While specific requirements can vary significantly based on the jurisdiction of the manufacturing facility, a general set of regulatory approvals is typically necessary.

In the United States, for instance, a manufacturer would need to navigate regulations at both the federal and state levels. Federal oversight is primarily managed by the Environmental Protection Agency (EPA), which enforces statutes such as the Clean Air Act (CAA), the Clean Water Act (CWA), and the Resource Conservation and Recovery Act (RCRA). epa.govepa.gov State environmental agencies, such as the Missouri Department of Natural Resources, the Arizona Department of Environmental Quality, or the Louisiana Department of Environmental Quality, implement these federal standards and may impose more stringent requirements. mo.govazdeq.govlouisiana.gov

Key permits generally required for chemical manufacturing operations include:

Air Quality Permits: These regulate the emission of volatile organic compounds (VOCs) and other pollutants into the atmosphere. azdeq.govlouisiana.gov Facilities may need to install specific technologies, such as Lowest Achievable Emission Rate (LAER) technology in certain areas, to comply with emission limits. epa.gov

Water Discharge Permits: Manufacturing processes often generate wastewater that must be treated before being discharged into public waterways. Permits like the National Pollutant Discharge Elimination System (NPDES) in the US set limits on the pollutants that can be released. azdeq.gov

Hazardous Waste Permits: The chemical processes involved in synthesizing (2,3-Dichlorophenyl)oxophenylacetic acid may produce hazardous waste. Facilities that treat, store, or dispose of such waste on-site are required to obtain a hazardous waste permit. mo.govazdeq.gov This involves detailed waste management plans and adherence to strict disposal protocols. epa.gov

General Operating and Construction Permits: Before construction and operation, facilities typically need approval from local and state authorities, which may involve environmental impact assessments.

If the compound is intended for use as a pharmaceutical intermediate, additional licensing and registration may be required. In the United States, the Food and Drug Administration (FDA) regulates the manufacturing of drug components. wolterskluwer.comharborcompliance.com Manufacturers must register their establishments with the FDA and are subject to inspections to ensure compliance with Current Good Manufacturing Practices (cGMP). wolterskluwer.com

The following interactive table summarizes the common permits and licenses for a specialty chemical manufacturing facility in the United States.

| Permit/License Category | Governing Authority (U.S. Example) | Purpose | Key Requirements |

| Air Quality Permit | EPA / State Environmental Agency | Regulate emissions of air pollutants. azdeq.govlouisiana.gov | Compliance with emission standards, installation of control technology, monitoring, and reporting. epa.gov |

| Water Discharge Permit (e.g., NPDES) | EPA / State Environmental Agency | Control the discharge of pollutants into water bodies. azdeq.gov | Pre-treatment of wastewater, adherence to effluent limits, regular monitoring. |

| Hazardous Waste Operations Permit (RCRA) | EPA / State Environmental Agency | Manage the safe treatment, storage, and disposal of hazardous waste. mo.govazdeq.gov | Waste management plans, proper labeling, record-keeping, and use of licensed transporters. epa.gov |

| FDA Establishment Registration | Food and Drug Administration (FDA) | Required if the chemical is a pharmaceutical intermediate. wolterskluwer.com | Registration of facility, listing of products, adherence to Good Manufacturing Practices (GMP). wolterskluwer.comharborcompliance.com |

| Chemical and Hazardous Material License | State/Local Agencies | Ensure safe handling of hazardous materials. resolvepay.com | Compliance with EPA and OSHA standards, potentially specialized licenses for specific substances. resolvepay.com |

Cross-Border Movement and Trade Regulations (non-hazard classification)

The international trade of (2,3-Dichlorophenyl)oxophenylacetic acid is subject to a variety of regulations focused on customs, tariffs, and trade compliance. These rules are distinct from hazard classifications and labeling required for transport.

A primary regulation governing the import of chemicals into the United States is the Toxic Substances Control Act (TSCA). bordercenter.orgmacschem.us Administered by the EPA, TSCA requires importers to certify whether a chemical shipment complies with the act. epa.govupenn.edu For each import, a positive or negative certification must be filed:

Positive Certification: Indicates that the chemical is subject to TSCA and complies with all applicable rules and orders. epa.govupenn.edu

Negative Certification: States that the chemical is not subject to TSCA (e.g., it is regulated under other laws like those for pesticides or food additives). epa.govupenn.edu

Importers must file these certifications electronically with the U.S. Customs and Border Protection (CBP) through the Automated Commercial Environment (ACE) system. epa.gov

Tariffs are a significant component of cross-border trade. As a specialty chemical or intermediate, (2,3-Dichlorophenyl)oxophenylacetic acid may be subject to import duties. cognitivemarketresearch.comyoutube.com In the U.S., for example, tariffs have been applied to a wide range of specialty chemicals and intermediates, with rates that can be significant, such as a 25% tariff on certain goods sourced from specific countries. cognitivemarketresearch.comyoutube.com These tariffs can inflate input costs for manufacturers who rely on imported materials. cognitivemarketresearch.com The average U.S. duty for the chemical sector is generally lower, around 3.5%, under agreements like the World Trade Organization's Chemical Tariff Harmonization Agreement (CTHA). ustr.gov

International trade agreements play a crucial role in shaping the regulatory landscape. europa.eu Free Trade Agreements (FTAs), Comprehensive Economic Partnership Agreements (CEPAs), and Preferential Trade Agreements (PTAs) can significantly reduce or eliminate tariffs between member countries. bundeswirtschaftsministerium.detaxtmi.comfeps-europe.eu The European Union, for instance, has numerous trade agreements that facilitate mutually beneficial market access. europa.eueuropa.eu The specific tariff rate applicable to (2,3-Dichlorophenyl)oxophenylacetic acid would depend on its Harmonized System (HS) code classification and the trade relationship between the exporting and importing countries.

Essential documentation for the cross-border movement of this chemical, beyond hazard information, includes a Commercial Invoice, Bill of Lading, and potentially a Certificate of Origin. trade.gov

The table below provides an overview of key non-hazard regulations affecting the trade of this chemical.

| Regulatory Aspect | Governing Authority/Framework | Description | Required Documentation/Action |

| Import Compliance (U.S.) | U.S. EPA (under TSCA) | All chemical imports must be certified as either compliant with or not subject to the Toxic Substances Control Act. bordercenter.orgepa.gov | TSCA Positive or Negative Certification filed with U.S. Customs and Border Protection. epa.govupenn.edu |

| Tariffs and Duties | National Customs Agencies | Taxes levied on imported goods based on their classification and country of origin. Specialty chemicals have faced tariffs of up to 25% in the U.S. under certain trade policies. cognitivemarketresearch.comyoutube.com | Customs declaration with correct Harmonized System (HS) code. |